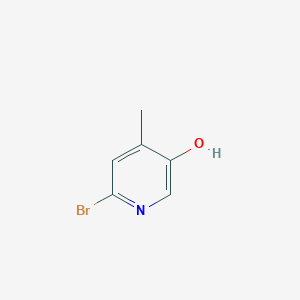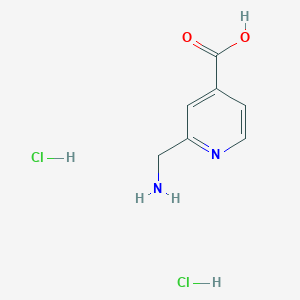![molecular formula C9H7BrN2O B1380055 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1126636-93-8](/img/structure/B1380055.png)
6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
“6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 1126636-93-8 . It has a molecular weight of 239.07 . The compound is typically stored at a temperature of 4°C . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BrN2O/c1-6-2-7(10)4-12-8(5-13)3-11-9(6)12/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 239.07 .Scientific Research Applications
Organic Synthesis and Catalysis
6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it has been involved in "water-mediated" hydroamination and silver-catalyzed aminooxygenation reactions to produce imidazo[1,2-a]pyridines, showcasing a catalyst-free approach in aqueous syntheses and offering a greener alternative for the synthesis of methylimidazo[1,2-a]pyridines (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013). Additionally, the compound has been used in the facile synthesis of imidazo[1,2-a]pyridines via a one-pot three-component reaction under solvent-free mechanochemical ball-milling conditions, highlighting an efficient protocol with advantages such as high yields, short reaction times, and simple separation (A. Maleki, Shahrzad Javanshir, & Maryam Naimabadi, 2014).
Fluorescent Molecular Rotor Studies
Research on fluorescent molecular rotors (FMRs) synthesized from 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a closely related compound, has provided insights into the design of new fluorescent probes. These FMRs exhibit significant red-shifted absorptions and enhanced emission intensity in viscous environments, making them potential tools for studying biological systems and material sciences (S. D. Jadhav & N. Sekar, 2017).
Antimicrobial and Anti-corrosion Activities
The compound has shown utility in synthesizing heterocyclic derivatives with potential biological activities. For example, derivatives synthesized from 6-methyl-4-(3-phenyl-pyridine-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide exhibited significant antimicrobial activity, underscoring the importance of such compounds in medicinal chemistry (Chetan C. Rathod & M. Solanki, 2018). Additionally, certain heterocyclic rings containing the imidazo[1,2-a]pyrimidine moiety have been evaluated for their anti-corrosion activity, highlighting their potential in materials science applications (Thamer A. Rehan, Naeemah Al Lami, & N. A. Khudhair, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
While I could not find specific future directions for “6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde”, the imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry . Therefore, it is likely that future research will continue to explore the potential uses of this and related compounds.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to interact with their targets and cause significant reduction in bacterial load .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to affect the replication of tuberculosis bacteria .
Result of Action
Imidazo[1,2-a]pyridine analogues are known to cause a significant reduction in bacterial load in tuberculosis cases .
Properties
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-2-7(10)4-12-8(5-13)3-11-9(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXMTMFQOVHGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)

![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)

